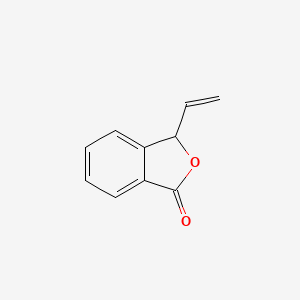

3-ethenyl-1,3-dihydro-2-benzofuran-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-ethenyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |

InChI Key |

BCIXCJIKSNDNBL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Broader Impact on Chemical and Biological Sciences

The research on 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, though currently focused on synthesis, has the potential to make a significant impact on both chemical and biological sciences. From a chemical standpoint, the development of selective and efficient synthetic methods for this compound contributes to the broader toolkit of synthetic organic chemistry. The mechanistic insights gained from these studies can be applied to the synthesis of other complex molecules containing similar structural motifs. Its role as a versatile synthetic intermediate can also fuel the discovery of new chemical entities with diverse applications.

In the realm of biological sciences, the potential discovery of novel biological activities for 3-ethenyl-1,3-dihydro-2-benzofuran-1-one could be transformative. If it or its derivatives are found to possess potent and selective pharmacological properties, they could serve as new lead compounds for drug discovery programs. For example, the phthalide (B148349) scaffold is present in several natural products with known therapeutic effects, such as the neuroprotective agent 3-n-butylphthalide. The exploration of the 3-ethenyl derivative could uncover new therapeutic avenues for a range of diseases.

The broader impact also extends to the field of medicinal chemistry. The synthesis and biological evaluation of derivatives of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one would provide valuable data for understanding structure-activity relationships within the phthalide class of compounds. This knowledge is crucial for the rational design of more effective and safer therapeutic agents. Ultimately, the study of this specific compound, by bridging synthetic chemistry with biological evaluation, exemplifies the interdisciplinary approach that is essential for modern scientific advancement and the development of new technologies and medicines.

Synthetic Methodologies for 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One and Its Analogues

Strategies for the Construction of the 1,3-Dihydro-2-benzofuran-1-one Core

Cyclization Reactions

Intramolecular cyclization is a primary strategy for forming the five-membered lactone ring of the phthalide (B148349) core. These reactions typically involve the formation of a carbon-oxygen bond from a suitably functionalized benzene (B151609) derivative.

One common approach is the lactonization of 2-alkylbenzoic acids. For instance, electrochemical C(sp³)–H lactonization of 2-alkylbenzoic acids has been shown to produce various phthalides in good yields. harvard.edu This method is atom-economical and utilizes a graphite (B72142) anode in a mixed solvent system. harvard.edu Another prominent method involves the reduction of ortho-substituted benzoic acid derivatives. The reduction of 2-formylbenzoic acid or its derivatives can lead to an intermediate that readily cyclizes to form the phthalide ring. For example, the conversion of 2-formyl-arylketones can proceed smoothly in DMSO, either through a nucleophile-catalyzed Cannizzaro-Tishchenko-type reaction or under photochemical conditions to yield 3-substituted phthalides. harvard.edu

Synergistic dual-catalysis systems, such as Cu/Ag, have been employed to facilitate the cyclization of 2-formyl benzoates with various partners like imidates or 2-alkynyl anilines, providing access to a range of functionalized 3-amido and 3-indolyl phthalides with high efficiency. researchgate.netnih.gov

Table 1: Examples of Cyclization Reactions for Phthalide Core Synthesis

| Starting Material | Reagents/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Alkylbenzoic Acids | Graphite anode, n-Bu4NClO4, HFIP/DCM | Phthalides | Good | harvard.edu |

| 2-Formyl-arylketones | NaCN, DMSO or hv, DMSO | 3-Substituted Phthalides | Not specified | harvard.edu |

| 2-Formyl Benzoate & Ethyl Benzimidate | Cu(I)/Ag(I) synergistic catalysis | 3-Amido Phthalides | 90-95% | nih.gov |

Condensation Reactions (e.g., Claisen-Schmidt-type)

Condensation reactions provide another powerful route to the phthalide skeleton. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen. wikipedia.orgmdpi.com This methodology has been specifically adapted for phthalide synthesis.

A notable example is the Claisen-Schmidt-type reaction between 2-formylbenzoic acid (which exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide) and a ketone with an α-hydrogen. mdpi.com In a basic medium, such as sodium hydroxide (B78521) in methanol, the ketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde group of 2-formylbenzoic acid. The subsequent intramolecular cyclization of the resulting intermediate affords the 3-substituted phthalide derivative. mdpi.com This approach has been successfully used to synthesize N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide in a 75% yield by reacting 2-formylbenzoic acid with a 2-(N-acetyl)acetophenone derivative. mdpi.com

These reactions are valued for their operational simplicity and the ability to construct complex phthalide analogues from readily available starting materials. organic-chemistry.org

Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including phthalides. Catalysts based on palladium, copper, rhodium, and ruthenium have been extensively used to facilitate C-H activation, cross-coupling, and cyclization cascades that lead to the 1,3-dihydro-2-benzofuran-1-one core. nih.gov

Palladium-catalyzed reactions are particularly prevalent. For example, the arylation of aldehydes with organoboronic acids, catalyzed by a palladium complex with a thioether-imidazolinium carbene ligand, yields 3-arylphthalides in good to excellent yields. harvard.edu Another palladium-catalyzed approach involves the C-H activation and O-cyclization of N-methoxy aryl amides with dihaloalkanes, which forms both a C(sp³)–O and a C(sp²)–C(sp³) bond in a single operation. harvard.edu

Copper catalysis is also effective. A Cu/nitroxyl catalyst system can promote the aerobic oxidative lactonization of diols to form lactones, including phthalides, using air as the oxidant under mild conditions. organic-chemistry.org Furthermore, a synergistic dual-catalyst system of copper and silver has been shown to be highly effective in the regioselective cyclization of 2-formyl benzoates to produce functionalized phthalides. nih.gov

Rhodium-catalyzed annulative cyclization of benzoic acids with partners like allenes or aldehydes represents another advanced strategy for constructing 3-substituted phthalides through ortho-C-H bond activation. nih.govnih.gov

Table 2: Transition Metal-Catalyzed Syntheses of the Phthalide Core

| Catalyst System | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Palladium/Thioether-Imidazolinium Carbene | Arylation of Aldehydes | Aldehyde & Organoboronic Acid | 3-Arylphthalides | harvard.edu |

| Copper/TEMPO or ABNO | Aerobic Oxidative Lactonization | Diols | Lactones | organic-chemistry.org |

| Rhodium(III) | Annulative Cyclization via C-H Activation | Benzoic Acid & Aldehyde | 3-Substituted Phthalides | nih.gov |

| Ruthenium(II) | Annulative Coupling | Benzoic Acid & Electrophilic Alkene | 3-Substituted Phthalides | nih.gov |

Stereoselective Synthesis of 3-Ethenyl-1,3-dihydro-2-benzofuran-1-one

The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one in an enantiomerically pure form introduces a stereocenter at the C3 position, necessitating the use of asymmetric synthesis techniques. While specific methods for this exact molecule are not widely detailed, general strategies for the stereoselective synthesis of chiral 3-substituted phthalides and related 2,3-dihydrobenzofurans are well-established and applicable.

One powerful approach is the asymmetric [4+1] annulation. A highly enantio- and diastereoselective protocol has been developed for the synthesis of chiral 2,3-dihydrobenzofurans by reacting in situ generated o-quinone methides with ammonium (B1175870) ylides. researchgate.net The stereocontrol in this reaction is achieved through the use of a chiral leaving group, such as one derived from a Cinchona alkaloid, on the ammonium salt. researchgate.net This strategy results in trans-configured products with high diastereoselectivity and enantioselectivity. researchgate.net

Another effective method is the Ru-catalyzed asymmetric transfer hydrogenation (ATH) of 2-acylarylcarboxylates. Using a chiral diamine ligand, this reaction produces chiral secondary alcohols with high enantioselectivity. The resulting intermediate undergoes spontaneous in situ lactonization under aqueous conditions to provide a variety of 3-substituted phthalides in enantiomerically pure forms. harvard.edu This method is particularly attractive due to its efficiency and the direct formation of the chiral lactone from the keto-ester precursor. harvard.edu

These asymmetric strategies provide a clear pathway for obtaining optically active analogues of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, which would be crucial for studying its biological activities and chiroptical properties.

Derivatization Strategies for Ethenyl and Other Substituents

The ethenyl (vinyl) group at the C3 position of the phthalide core is a versatile functional handle that allows for a wide range of subsequent chemical modifications. These transformations can be used to synthesize a library of analogues with diverse properties.

Functional Group Interconversions on the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group can participate in numerous addition and coupling reactions, allowing for its conversion into other functional groups.

Heck Reaction : The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an unsaturated halide, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org The ethenyl group of the phthalide can be coupled with various aryl or vinyl halides to introduce new substituents, effectively elongating the side chain and creating more complex structures. researchgate.netorganic-chemistry.org This reaction typically exhibits high stereoselectivity, favoring the formation of (E)-alkenes. researchgate.net

Hydroboration-Oxidation : This two-step reaction sequence can convert the terminal ethenyl group into a primary alcohol. masterorganicchemistry.commasterorganicchemistry.com The first step involves the syn-addition of a borane (B79455) reagent (like BH₃·THF) across the double bond, with the boron atom adding to the terminal carbon (anti-Markovnikov regioselectivity). masterorganicchemistry.comlibretexts.org The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. masterorganicchemistry.comlibretexts.org This transformation yields 3-(2-hydroxyethyl)-1,3-dihydro-2-benzofuran-1-one, providing a new site for further functionalization, such as esterification or etherification.

Epoxidation : The ethenyl group can be readily converted into an epoxide, a reactive three-membered ring containing oxygen. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), in what is known as the Prilezhaev reaction. organic-chemistry.orgyoutube.comyoutube.com The resulting 3-(oxiran-2-yl)-1,3-dihydro-2-benzofuran-1-one is a valuable intermediate, as the epoxide ring can be opened by a variety of nucleophiles (e.g., amines, alkoxides, water) to install diverse functional groups at the side chain. youtube.com Asymmetric epoxidation methods, such as the Sharpless epoxidation for allylic alcohols, can be adapted to achieve stereocontrol if a nearby directing group is present. youtube.comyoutube.com

Olefin Metathesis : This powerful reaction, catalyzed by ruthenium or molybdenum complexes, allows for the redistribution of fragments of alkenes. nih.govbeilstein-journals.orguwindsor.ca Cross-metathesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one with another olefin could be used to synthesize analogues with longer or more complex alkylidene side chains at the C3 position. harvard.eduresearchgate.net Ring-closing metathesis (RCM) could also be employed if a second double bond is introduced elsewhere in the molecule, enabling the construction of fused or spirocyclic ring systems. harvard.eduresearchgate.net

These derivatization strategies highlight the synthetic utility of the ethenyl group, enabling access to a broad chemical space of phthalide analogues starting from a common intermediate.

Regioselective Functionalization of the Benzofuranone Ring

A significant advancement in the synthesis of 3-vinyl-substituted phthalides is the rhodium(III)-catalyzed [4+1] annulation of aromatic carboxylic acids with allenes. nih.govchemistryviews.org This method provides a direct and highly regioselective route to various 3-vinyl-substituted phthalides, demonstrating broad functional group tolerance. The reaction proceeds via a carboxylate-assisted C-H activation at the ortho position of the benzoic acid, followed by the annulation with an allene (B1206475) molecule. nih.govchemistryviews.org

The general mechanism involves the formation of a five-membered rhodacycle intermediate, which then coordinates with the allene. Subsequent insertion of the allene into the rhodium-carbon bond leads to a π-allylic rhodacycle. Intramolecular nucleophilic attack by the carboxylate oxygen, followed by protonation and β-hydride elimination, yields the final 3-vinylphthalide product and regenerates the active rhodium(I) catalyst. Preliminary mechanistic studies suggest that the C-H bond cleavage is the rate-determining step in this catalytic cycle. nih.govnih.gov

This rhodium-catalyzed approach offers a significant advantage over traditional methods, which often require pre-functionalized starting materials and may suffer from limited substrate scope. chemistryviews.org The ability to tolerate a wide range of functional groups on the aromatic ring of the carboxylic acid makes this a versatile tool for creating a library of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one analogues.

Below is a table summarizing the rhodium(III)-catalyzed synthesis of various 3-vinyl-substituted phthalides from substituted benzoic acids and allenes.

Table 1: Rhodium(III)-Catalyzed Synthesis of 3-Vinyl-Substituted Phthalides

| Benzoic Acid Derivative | Allene Derivative | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Benzoic acid | Phenylallene | [Cp*RhCl2]2, AgSbF6 | t-AmylOH | 100 | 24 | 3-(1-Phenylvinyl)isobenzofuran-1(3H)-one | 85 |

| 4-Methylbenzoic acid | Phenylallene | [Cp*RhCl2]2, AgSbF6 | t-AmylOH | 100 | 24 | 5-Methyl-3-(1-phenylvinyl)isobenzofuran-1(3H)-one | 82 |

| 4-Methoxybenzoic acid | Phenylallene | [Cp*RhCl2]2, AgSbF6 | t-AmylOH | 100 | 24 | 5-Methoxy-3-(1-phenylvinyl)isobenzofuran-1(3H)-one | 78 |

| 4-Fluorobenzoic acid | Phenylallene | [Cp*RhCl2]2, AgSbF6 | t-AmylOH | 100 | 24 | 5-Fluoro-3-(1-phenylvinyl)isobenzofuran-1(3H)-one | 75 |

| 4-Chlorobenzoic acid | Cyclohexylallene | [Cp*RhCl2]2, AgSbF6 | t-AmylOH | 100 | 24 | 5-Chloro-3-(cyclohexylmethylene)isobenzofuran-1(3H)-one | 72 |

| 3-Methylbenzoic acid | Phenylallene | [Cp*RhCl2]2, AgSbF6 | t-AmylOH | 100 | 24 | 4-Methyl-3-(1-phenylvinyl)isobenzofuran-1(3H)-one | 65 |

Data is synthesized from the general methodology described in the cited literature and represents typical outcomes.

Gram-Scale Synthesis and Industrial Viability Research

The scalability of synthetic routes is a critical factor for the industrial application of a chemical compound. While many synthetic methods are developed at the laboratory scale, their transition to gram-scale and beyond often presents significant challenges. For 3-ethenyl-1,3-dihydro-2-benzofuran-1-one and its analogues, research into scalable synthesis is ongoing.

Rhodium-catalyzed C-H activation and annulation reactions have shown promise for scalability. rsc.org For instance, a gram-scale synthesis of a benzoxepine (B8326511) derivative was successfully demonstrated using an electrochemical rhodium-catalyzed [5+2] annulation, yielding 1.33 g of the product. nih.gov Similarly, a robust and convenient rhodium-catalyzed regioselective C-H activation/[4+2] annulation for the synthesis of isoquinolones has been performed on a gram scale with low catalyst loading (0.5 mol%) in ethanol (B145695) as a green solvent. rsc.org These examples suggest that the rhodium-catalyzed synthesis of 3-vinylphthalides could also be amenable to scale-up.

The industrial viability of producing 3-substituted phthalides, including the ethenyl derivative, is influenced by several factors:

Cost and Availability of Starting Materials: The use of readily available and inexpensive starting materials like benzoic acids is advantageous. rsc.org However, the cost of allenes and the rhodium catalyst can be a significant factor.

Catalyst Loading and Recyclability: Minimizing the catalyst loading and developing methods for its recovery and reuse are crucial for cost-effective industrial production. rsc.org Research into recyclable catalytic systems is an active area. rsc.org

Process Simplicity and Safety: One-pot reactions and processes that avoid harsh conditions or hazardous reagents are preferred for industrial synthesis. The use of greener solvents like ethanol is also a positive aspect. rsc.org

Purification: Simple purification processes, such as crystallization or distillation, are more economically viable than chromatographic methods on a large scale.

While specific industrial processes for 3-ethenyl-1,3-dihydro-2-benzofuran-1-one are not widely published, the general strategies for manufacturing substituted phthalides often involve ortho-lithiation of benzamides followed by functionalization, or the catalytic hydrogenation of phthalic anhydrides. However, these methods may not be directly applicable for the introduction of a vinyl group. The development of robust and cost-effective catalytic methods, such as the rhodium-catalyzed annulation, is key to the future industrial viability of this specific compound.

Table 2: Comparison of Synthetic Methodologies for Industrial Viability

| Methodology | Advantages | Challenges for Industrial Scale-Up |

|---|---|---|

| Rhodium-Catalyzed [4+1] Annulation | High regioselectivity, broad substrate scope, direct C-H functionalization. nih.govchemistryviews.org | High cost of rhodium catalyst, potential for catalyst leaching, cost of allene substrates. |

| Ortho-Lithiation of Benzamides | Well-established for other substituted phthalides, uses common reagents. | Requires cryogenic temperatures, stoichiometric use of strong bases, may not be suitable for vinyl group introduction. |

| Catalytic Hydrogenation of Phthalic Anhydrides | Utilizes bulk chemicals, established industrial process for the parent phthalide. | Limited applicability for introducing specific C3 substituents like the vinyl group, potential for over-reduction. |

This table provides a general comparison based on established chemical principles and available literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one would be expected to show distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system, the methine proton at the 3-position, and the protons of the ethenyl (vinyl) group. The aromatic protons would typically appear in the downfield region (around 7-8 ppm), with their multiplicity depending on the substitution pattern of the benzene (B151609) ring. The vinyl group protons would present a characteristic AXM or ABC spin system, with signals for the geminal, cis, and trans protons appearing at distinct chemical shifts and exhibiting specific coupling constants. The methine proton at the chiral center (C3) would likely appear as a doublet of doublets, coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include the carbonyl carbon of the lactone ring (typically in the range of 160-180 ppm), the quaternary and methine carbons of the aromatic ring, the methine carbon at the 3-position, and the two carbons of the ethenyl group (one quaternary and one methylene), which would resonate in the olefinic region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY experiments would reveal proton-proton coupling networks, confirming the connectivity between the methine proton at C3 and the vinyl protons, as well as couplings between adjacent aromatic protons. HSQC would correlate each proton to its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular skeleton, including the placement of the ethenyl group and the connectivity within the benzofuranone core.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is a generalized prediction based on typical chemical shift values for similar functional groups and structural motifs, as specific experimental data for this compound is not readily available in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170 |

| Aromatic CH | 7.5 - 7.9 | 125 - 135 |

| Aromatic C (quaternary) | - | 128 - 150 |

| Methine (CH at C3) | 5.6 - 5.8 | 75 - 85 |

| Vinyl CH= | 5.9 - 6.1 | 135 - 140 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 3-ethenyl-1,3-dihydro-2-benzofuran-1-one (C₁₀H₈O₂), the molecular weight is 160.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 160. The fragmentation pattern would likely involve the loss of the vinyl group (C₂H₃, 27 Da) or the formyl radical (CHO, 29 Da), leading to significant fragment ions. A key fragment would be the phthalidyl cation at m/z = 133, which is a common fragment in the mass spectra of 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1740-1780 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations for the aromatic and vinyl groups (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring and the vinyl group (around 1600-1650 cm⁻¹), and C-O stretching vibrations for the ether linkage within the lactone (around 1000-1300 cm⁻¹). Raman spectroscopy would also show these vibrational modes, with the C=C and aromatic ring stretching vibrations often being particularly strong.

Interactive Data Table: Predicted IR Absorption Frequencies Note: The following data is a generalized prediction based on typical IR frequencies for similar functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretch | 1740 - 1780 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Vinyl C-H | Stretch | 3020 - 3080 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Vinyl C=C | Stretch | 1620 - 1680 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. wikipedia.org For 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, which contains a stereocenter at the 3-position, a single-crystal X-ray diffraction analysis would unambiguously determine its solid-state conformation and the absolute configuration (R or S) if a chiral resolution has been performed. This technique would provide the exact spatial arrangement of the ethenyl group relative to the benzofuranone ring system, as well as details about intermolecular interactions in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org Since 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chiral molecule, it is expected to be CD active. The CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the chromophores within the molecule, primarily the aromatic ring and the carbonyl group of the lactone. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter at the 3-position. Theoretical calculations of the CD spectrum for both the (R) and (S) enantiomers could be compared with the experimental spectrum to determine the absolute configuration of the compound in solution. Vibrational circular dichroism (VCD), which operates in the infrared region, could also be a powerful tool for this purpose. wikipedia.org

Computational and Theoretical Studies on 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the geometric and electronic properties of molecules. researchgate.net For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the most stable molecular geometry (optimized structure). researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles in the gaseous phase, which often show good agreement with experimental results from techniques like X-ray diffraction. physchemres.org

The electronic structure of the molecule is explored through analyses such as Mulliken and Natural Population Analysis (NPA), which calculate the partial atomic charges on each atom. This reveals the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. Furthermore, the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface. The MEP map is a valuable tool for visualizing the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. For a benzofuran derivative, the oxygen atoms of the carbonyl and ether groups are expected to be regions of high negative potential. researchgate.net

Table 1: Representative Geometric Parameters for Benzofuran Scaffolds Calculated by DFT (Note: Data is illustrative based on typical findings for related benzofuran structures.)

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.21 Å |

| C-O (lactone) Bond Length | ~1.38 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-C-C Bond Angle (lactone ring) | ~108° - 110° |

| C-O-C Bond Angle (lactone ring) | ~111° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are the primary method for determining the energies of these orbitals. mdpi.com Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 2: Illustrative FMO Energy Values for a Benzofuran Derivative (Note: Based on data for 7-methoxy-benzofuran-2-carboxylic acid researchgate.net)

| Parameter | Energy Value (eV) | Implication |

| EHOMO | -6.455 | Electron-donating capability |

| ELUMO | -2.266 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.189 | High kinetic stability and low chemical reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, MD simulations would be particularly useful for conformational analysis, especially concerning the flexible ethenyl (-CH=CH₂) side chain. By simulating the molecule's behavior in a solvent (like water or an organic solvent) over nanoseconds, researchers can observe the range of conformations the molecule adopts, the rotational freedom around single bonds, and the most probable (lowest energy) spatial arrangements.

This analysis is vital for understanding how the molecule's shape influences its properties and interactions. For instance, in a biological context, MD simulations can model the interaction of the benzofuranone derivative with a target protein. These simulations can reveal the dynamic binding process, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate the binding free energy, which is crucial in drug design and understanding structure-activity relationships.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). While calculated frequencies in the gas phase are often systematically higher than experimental values (measured in solid or liquid phase), they can be scaled by an appropriate factor to achieve excellent agreement. researchgate.net For 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, strong absorption bands would be predicted for the lactone carbonyl (C=O) stretching and the C=C stretching of the ethenyl group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to predict ¹H and ¹³C NMR chemical shifts. The calculated magnetic shielding tensors are converted to chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). These predictions help in the assignment of complex experimental NMR spectra. imjst.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. This provides insight into the electronic structure and chromophores within the molecule.

Table 3: Comparison of Predicted and Experimental IR Frequencies for a Benzofuranone Derivative (Note: Data is illustrative and shows the typical correlation found in computational studies.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (lactone) | ~1780 | ~1764 |

| C-O Stretch (aromatic) | ~1250 | ~1245 |

| C-H Stretch (aromatic) | ~3080 | ~3075 |

| N-H Stretch (amide) | ~3350 | ~3313 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuranone derivatives, QSAR studies are employed to understand which structural features are critical for a specific pharmacological effect, such as anticancer or antimicrobial activity. nih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), or topological (e.g., connectivity indices). A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that correlates a subset of these descriptors with the measured biological activity (e.g., IC₅₀ values). physchemres.orgnih.gov

A statistically valid QSAR model (indicated by high R² and R²cv values) can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov For example, 3D-QSAR studies can generate pharmacophore models that identify the essential three-dimensional arrangement of features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, required for optimal interaction with a biological target. oncotarget.com These insights are instrumental in rational drug design.

Biological Activity and Mechanistic Investigations of 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One and Its Derivatives

In Vitro Assays for Pharmacological Profiling

Derivatives of the benzofuran (B130515) structure have demonstrated significant anti-cancer effects through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with cellular machinery essential for proliferation. rsc.orgnih.govtaylorandfrancis.com

The cytotoxic potential of benzofuran derivatives has been evaluated against a panel of human cancer cell lines. Notably, certain halogenated derivatives have shown selective and potent activity against leukemia cell lines. For instance, one brominated derivative demonstrated remarkable cytotoxicity against K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cells, with IC50 values of 5.0 µM and 0.1 µM, respectively. nih.govresearchgate.net Other newly synthesized brominated derivatives also exhibited selective toxicity towards K562 cells. researchgate.netmdpi.com

The anti-proliferative effects are not limited to hematological malignancies. Various benzofuran derivatives have shown efficacy against solid tumor cell lines as well. For example, certain compounds were active against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cells. nih.govscispace.com One derivative, in particular, displayed potent activity against MCF-7 cells with IC50 values ranging from 0.70 to 1.8 µM, while another showed an IC50 of 5.74 µM against HepG2 cells. nih.gov Benzofuran-substituted chalcone (B49325) derivatives also exhibited high cytotoxic activity against MCF-7 and lung cancer (A549, H1299) cell lines. uludag.edu.tr

A primary mechanism by which benzofuran derivatives exert their anti-cancer effects is through the induction of apoptosis. nih.govmdpi.com Studies utilizing Annexin V-FITC and Caspase-Glo 3/7 assays have confirmed the pro-apoptotic properties of several derivatives in K562 leukemia cells. researchgate.netmdpi.com One compound was observed to cause a significant 2.31-fold increase in the activity of effector caspases 3 and 7, which are key executioners of apoptosis. mdpi.com

Further mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. uludag.edu.trmdpi.com For example, the novel benzofuran derivative BL-038 was shown to induce apoptosis in human chondrosarcoma cells by disrupting the mitochondrial membrane potential, downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulating pro-apoptotic proteins (Bax, Bak), and subsequently activating caspases-9 and -3. mdpi.com Other derivatives have been found to activate both caspase-8 and caspase-9, indicating the involvement of both extrinsic and intrinsic pathways. uludag.edu.tr

In addition to inducing apoptosis, many benzofuran derivatives disrupt the normal progression of the cell cycle, a critical process for tumor growth. nih.govmdpi.com A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.comnih.govmanipal.edu This arrest prevents the cells from entering mitosis and dividing. For instance, a novel synthetic benzofuran lignan (B3055560) was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase. nih.govnih.govmanipal.edu This G2/M arrest is often a precursor to apoptosis. frontiersin.org In HepG2 and A549 cells, other benzofuran derivatives also induced a significant accumulation of cells in the G2/M phase. mdpi.com The mechanism behind this cell cycle arrest can involve the modulation of key regulatory proteins; one study showed an increase in p21, p27, and cyclin B levels following treatment. nih.gov

The tumor microenvironment is characterized by an altered redox balance, and cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells. nih.gov While this elevated ROS can promote tumorigenesis, it also renders cancer cells more vulnerable to further oxidative stress. nih.gov Several benzofuran derivatives leverage this vulnerability by acting as pro-oxidative agents, further increasing intracellular ROS levels to a cytotoxic threshold. nih.govresearchgate.netmdpi.com

Studies in K562 cancer cells have shown that certain derivatives significantly increase the generation of ROS in a time-dependent manner, with effects noted particularly after 12 hours of incubation. nih.govresearchgate.netmdpi.com This elevation in ROS is believed to be a key trigger for the subsequent induction of apoptosis. mdpi.com The benzofuran derivative BL-038, for instance, induces apoptosis in chondrosarcoma cells through a mechanism involving ROS production and subsequent mitochondrial dysfunction. mdpi.com This strategy of modulating ROS levels represents a promising approach for developing selective anti-cancer therapies. nih.gov

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is crucial for maintaining cell structure, and more importantly, for forming the mitotic spindle during cell division. researchgate.net This makes tubulin a key target for anti-cancer drugs. taylorandfrancis.com Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govscispace.comnih.gov

By interfering with tubulin assembly, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and eventual apoptotic cell death. nih.govscispace.comresearchgate.net For example, a derivative known as 30a was found to be a promising inhibitor of tubulin polymerization in HepG2 cells. nih.govscispace.com Another series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives were also shown to inhibit tubulin polymerization, with molecular docking studies suggesting they bind at the colchicine-binding site of tubulin. nih.gov This mechanism of action is shared by well-known and clinically successful anti-cancer agents, highlighting the therapeutic potential of benzofuran-based tubulin inhibitors. researchgate.net

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. researchgate.netbiomedpharmajournal.org Benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating the production of inflammatory mediators and interfering with key signaling pathways. nih.govresearchgate.netnih.govmdpi.com

Research has shown that certain benzofuran derivatives can significantly inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) from K562 cancer cells. researchgate.netmdpi.com In one study, two different derivatives reduced IL-6 levels by 50% and 40%, respectively. mdpi.com The inhibition of IL-6 and other cytokines like TNF-α and IL-1β has also been observed in other cellular models. nih.govmdpi.comnih.govnih.gov

The anti-inflammatory mechanism of these compounds is linked to their ability to block major inflammatory signaling pathways. nih.govresearchgate.netnih.govmdpi.comnih.gov A novel derivative, DK-1014, was found to attenuate inflammation by blocking the MAPK/AP-1 and AKT/mTOR signaling pathways. nih.govresearchgate.net Another piperazine/benzofuran hybrid, compound 5d, was shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, leading to the downregulation of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6. nih.govmdpi.comnih.gov By targeting these central hubs of inflammatory signaling, benzofuran derivatives represent a promising class of compounds for the development of new anti-inflammatory agents. mdpi.comnih.gov

Antimicrobial Activity: Antibacterial, Antifungal, and Antiviral Efficacy Studies

Derivatives of the benzofuran and phthalide (B148349) core structures have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Studies have shown that phthalide derivatives exhibit significant antibacterial properties. For instance, 3-n-butylidenephthalide is reported to be active against several bacterial species, including Bacillus cereus, Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. nih.gov Similarly, various synthetic benzofuran derivatives have been evaluated for their antimicrobial potential. One study found that a specific bromoalkyl derivative of benzofuran showed moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values between 16 and 64 µg/mL. nih.govnih.gov Another investigation into 3-Substituted Isobenzofuran-1(3-H)–one derivatives revealed potent inhibition against S. aureus and to a lesser extent against E. coli and the fungus Candida albicans at a concentration of 5mg/ml. nih.gov

The antifungal activity is also a prominent feature of this class of compounds. Novel bis-phthalimide derivatives have shown antibacterial activity, while N-substituted phthalimides have exhibited antifungal properties against Aspergillus niger and Aspergillus flavus. frontiersin.org Certain benzofuran derivatives containing thiazolidinone moieties have also displayed good activity against both bacterial and fungal test organisms. researchgate.net

| Compound/Derivative Type | Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Bromoalkyl benzofuran derivative (compound 7) | Gram-positive bacteria | MIC: 16-64 µg/mL | nih.govnih.gov |

| N-(3-phthalidyl) amines (B1-B4) | Staphylococcus aureus | High inhibition at 5mg/ml | nih.gov |

| N-(3-phthalidyl) amines (B1-B4) | Escherichia coli | Inhibition at 5mg/ml | nih.gov |

| N-(3-phthalidyl) amines (B1-B4) | Candida albicans | Inhibition at 5mg/ml | nih.gov |

| 3-n-butylidenephthalide | Bacillus cereus, E. coli, S. aureus, etc. | Active | nih.gov |

| Bis(benzofuran–1,3-imidazolidin-4-one) (compound 2e) | Yellow Fever Virus (YFV) | EC50: <3.54 μM | chemspider.com |

Antiviral Efficacy: The antiviral potential of these compounds is an emerging area of research. A study on bis(benzofuran–1,3-imidazolidin-4-one)s and bis(benzofuran–1,3-benzimidazole)s identified four compounds that inhibited the Yellow Fever Virus (YFV) strain 17D. chemspider.com The most effective of these demonstrated a compelling efficacy with a half-maximal effective concentration (EC50) of less than 3.54 μM and a selectivity index (SI) greater than 15.3. chemspider.com Furthermore, some phthalide derivatives have been evaluated for activity against other viruses such as HIV-1. mdpi.com In another study, benzofuran derivatives were identified as STING (Stimulator of Interferon Genes) agonists, which induced type I interferons and inhibited the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2. researchgate.net

Antioxidant Properties: Radical Scavenging Assays

Benzofuran and its derivatives are recognized for their antioxidant capabilities, which are often evaluated using radical scavenging assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. mdpi.comresearchgate.netmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. The reduction in DPPH is monitored by a decrease in absorbance at approximately 517 nm. researchgate.net

A variety of benzofuran derivatives have shown significant antioxidant activity in these tests. For example, certain novel benzofuran-2-carboxamide (B1298429) derivatives exhibited moderate to appreciable antioxidant activity. mdpi.com In one study, a series of substituted benzofuran derivatives were screened, and several compounds showed very good antioxidant activity when compared to the standard antioxidant, L-ascorbic acid, at concentrations of 50, 100, and 200 μg/ml. mdpi.com The antioxidant potential is often linked to the substitution pattern on the benzofuran core; for instance, the presence of hydroxyl groups can enhance radical scavenging activity. nih.gov Theoretical studies using density functional theory (DFT) have further elucidated the mechanisms, suggesting that in polar solvents, the sequential proton loss–electron transfer (SPLET) mechanism is favored, while the hydrogen atom transfer (HAT) mechanism is preferred in non-polar environments. wikipedia.orgselleckchem.com

| Compound/Derivative Type | Assay | Result | Reference |

|---|---|---|---|

| Benzofuran-stilbene hybrid (compound 3) | DFT Calculation (HAT) | Lowest BDE value (best antioxidant) | nih.gov |

| Benzofuran-2-carboxamide derivative (compound 65) | DPPH Assay | 23.5% inhibition at 100 μM | mdpi.com |

| Substituted benzofuran derivatives (6a, 6b, 6d, etc.) | DPPH Assay | Very good activity at 50-200 µg/ml | mdpi.com |

| Benzofuran derivatives (compounds 7c, 7e, 7j, 7n, 7q) | DPPH Assay | Strongest scavenging activity vs. Vitamin C |

Enzyme Inhibition Studies: Identification of Molecular Targets

Derivatives of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one are being investigated as inhibitors of various enzymes that are key targets in medicinal chemistry.

Acetylcholinesterase (AChE): The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. Numerous benzofuran-based compounds have been designed and synthesized as potent AChE inhibitors. In one study, novel benzofuran derivatives displayed promising inhibitory activity with IC50 values as low as 0.058 μM, which is comparable to the clinically used drug donepezil (B133215) (IC50 of 0.049 μM). Another investigation of 2-arylbenzofuran derivatives also reported a compound with an IC50 value (0.086 µmol·L⁻¹) similar to donepezil. Some derivatives also show inhibitory activity against butyrylcholinesterase (BChE), a related enzyme.

Chorismate Mutase: Chorismate mutase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in humans. This makes it an attractive target for the development of novel antimicrobial agents. The enzyme catalyzes the conversion of chorismate to prephenate. Novel isatin–indole derivatives, which share structural similarities with some benzofuranones, have been designed as potential inhibitors of chorismate mutase, with some compounds showing inhibition at nanomolar concentrations in vitro. This suggests that the benzofuranone scaffold could also be explored for its potential to inhibit this key bacterial enzyme.

MurE Synthetase: MurE synthetase is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition leads to bacterial cell death, making it a validated target for antibacterial drugs. While specific studies on the inhibition of MurE synthetase by 3-ethenyl-1,3-dihydro-2-benzofuran-1-one were not prominent in the reviewed literature, the broad antibacterial profile of related compounds suggests that enzymes in the cell wall synthesis pathway, like MurE, could be potential molecular targets worthy of future investigation.

| Compound/Derivative Type | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Benzofuran derivative (7c) | Acetylcholinesterase (AChE) | IC50: 0.058 μM | |

| Benzofuran derivative (7e) | Acetylcholinesterase (AChE) | IC50: 0.086 μM | |

| 2-Arylbenzofuran (compound 20) | Acetylcholinesterase (AChE) | IC50: 0.086 µmol·L⁻¹ | |

| Cathafuran C (14) | Butyrylcholinesterase (BChE) | Ki: 1.7 μM | |

| Isatin–indole derivative (3e, 3f) | Chorismate Mutase (CM) | Nanomolar inhibition |

Receptor Binding Affinities: Sigma Receptors, Histamine (B1213489) Receptors, and Other Protein Interactions

The pharmacological profile of benzofuran derivatives also includes interactions with important cellular receptors.

Sigma Receptors: Sigma receptors, divided into σ-1 and σ-2 subtypes, are intracellular proteins implicated in a variety of cellular functions and are targets for drug design in psychiatric and movement disorders. These receptors are characterized by their ability to bind a diverse range of ligands. While direct binding data for 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is scarce, the structural features of sigma receptor ligands, which often include a nitrogen atom and specific stereochemistry, provide a basis for designing benzofuran derivatives that could target these receptors. Putative sigma agonists include (+)-pentazocine, while haloperidol (B65202) acts as an antagonist.

Histamine Receptors: Histamine receptors, particularly the H3 and H4 subtypes, are G protein-coupled receptors involved in inflammatory processes and neurotransmission. They have become targets for drug discovery in conditions like asthma, pain, and neurodegenerative diseases. Several studies have identified benzofuran derivatives as potent histamine receptor antagonists. A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine molecules were synthesized and evaluated, with some compounds showing high affinity for the H3 receptor (pKi of 6.40) and others showing moderate affinity for the H4 receptor (pKi of 6.06). Another study reported novel heterocyclic benzofurans with nanomolar potency for H3 receptors (Ki = 1.5 nM). These findings highlight the potential of the benzofuran scaffold in developing anti-inflammatory and CNS-active agents.

| Compound/Derivative Series | Receptor Target | Binding Affinity (pKi/Ki) | Reference |

|---|---|---|---|

| LINS01004 | Histamine H3 Receptor | pKi: 6.40 | |

| LINS01007 | Histamine H4 Receptor | pKi: 6.06 | |

| A-688057 | Histamine H3 Receptor | Ki: 1.5 nM |

Biochemical Mechanisms of Action

The diverse biological activities of benzofuran and phthalide derivatives stem from their ability to interact with and modulate fundamental biochemical pathways and molecules within the cell.

Modulation of Cellular Pathways and Signaling Cascades (e.g., NF-κB, AP-1)

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. mdpi.com The modulation of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory compounds. While some studies on specific phthalide dimers found no direct effect on the NF-κB pathway, the broader class of phthalates has been shown to induce toxicity by promoting inflammation and oxidative stress through pathways including NF-κB. nih.govnih.gov This suggests that different derivatives can have varied effects on this signaling cascade.

Furthermore, some benzofuran derivatives have been shown to inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govnih.gov The production of IL-6 is often downstream of NF-κB and AP-1 activation, indicating that these compounds may interfere with these signaling cascades at some level to exert their anti-inflammatory effects. The ability of certain derivatives to induce apoptosis (programmed cell death) in cancer cells also points to their interaction with complex signaling networks that control cell fate. nih.govnih.gov

Interaction with Key Biomolecules and Enzymes

The mechanism of action for these compounds involves direct interaction with essential biomolecules.

Interaction with Enzymes: As detailed in section 6.1.5, benzofuran derivatives can act as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. The mechanism of inhibition is often competitive, where the derivative binds to the active site of the enzyme, preventing the natural substrate from binding.

Interaction with Structural Proteins: Studies on the anticancer activity of bromoacetyl derivatives of benzofurans have identified the structural protein tubulin as a molecular target. nih.govnih.gov Tubulin polymerizes to form microtubules, which are critical for cell division, structure, and transport. By interacting with tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, which is a common mechanism for many anticancer drugs.

Generation of Reactive Oxygen Species (ROS): Paradoxically, while many benzofuran derivatives act as antioxidants, some have pro-oxidative effects in cancer cells. nih.gov Studies have shown that certain derivatives increase the levels of ROS, such as hydrogen peroxide, inside cancer cells. nih.gov This elevation in oxidative stress can damage cellular components and trigger apoptotic pathways, contributing to the compound's selective toxicity towards cancer cells. nih.gov

Interaction with DNA: Some research suggests that benzofuran derivatives may interact with DNA. Biochemical assays have shown that incubating plasmid DNA with certain test benzofurans can inhibit its cleavage by restriction enzymes. This suggests a potential interaction, possibly through intercalation or other binding modes, which could interfere with DNA replication and transcription processes.

Structure Activity Relationship Sar Studies of 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one analogues are significantly influenced by the nature and position of substituents on the benzofuran (B130515) core. Structure-activity relationship (SAR) studies have demonstrated that specific functional groups are crucial for enhancing cytotoxic and anti-inflammatory activities.

Substitutions at the C-2 position of the benzofuran ring are considered critical for the cytotoxic activity of these derivatives. nih.gov For instance, the introduction of ester or various heterocyclic rings at this position has been shown to be a key determinant of a compound's biological effect. nih.gov Furthermore, the presence of an N-phenethyl carboxamide group has been found to significantly boost antiproliferative activity. nih.gov This effect can be further amplified by a morpholinyl substitution on the N-phenethyl ring. nih.gov

The hybridization of the benzofuran scaffold with other pharmacologically active moieties has yielded compounds with notable potency. A benzofuranyl thiosemicarbazone hybrid demonstrated high activity against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines. nih.govresearchgate.net Similarly, a hybrid of piperidine (B6355638) and benzofuran showed strong activity against HePG2 and mammary gland breast cancer (MCF-7) cells. nih.gov In other studies, bromoalkyl and bromoacetyl derivatives of benzofurans were identified as having the highest cytotoxicity. mdpi.com

Conversely, the absence of certain groups can be detrimental to activity. An analysis of one derivative suggested that having two halogen-substituted rings combined with the lack of a methoxy (B1213986) substituent on the heterocyclic ring resulted in a loss of cytotoxicity. nih.gov For anti-inflammatory applications, derivatives of benzofuran-3(2H)-one with a simple phenethyl side chain exhibited the most potent activity against TNF-α and IL-6-induced cell adhesion, a key process in inflammatory bowel disease. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Benzofuranone Analogues

| Substituent/Modification | Position | Observed Biological Effect | Target/Assay | Reference |

|---|---|---|---|---|

| Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity | Anticancer | nih.gov |

| N-phenethyl carboxamide | - | Enhanced antiproliferative activity | Anticancer | nih.gov |

| Bromoalkyl / Bromoacetyl groups | - | Highest cytotoxicity | Anticancer (K562 leukemia cells) | mdpi.com |

| Thiosemicarbazone hybrid | - | High activity | Anticancer (HePG2, PC3 cell lines) | nih.govresearchgate.net |

| Phenethyl side chain | - | Potent activity | Anti-inflammatory (TNF-α/IL-6 inhibition) | researchgate.net |

| Lack of methoxy group + two halogen rings | - | Detrimental to activity (loss of cytotoxicity) | Anticancer (MCF-7 cells) | nih.gov |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chiral compounds. mdpi.com For benzofuranone derivatives, specific stereoisomers often exhibit significantly different potencies, largely due to the stereospecific nature of their biological targets, such as enzymes and receptors.

Research on a prenylated benzofuranone derivative isolated from Cortex Mori Radicis demonstrated the importance of cis-trans isomerism. The cis configuration was found to be the preferred conformation for interacting with and inhibiting the enzyme butyrylcholinesterase (BChE) when compared to its trans isomer, which showed weaker inhibition. mdpi.com This suggests that the spatial orientation of substituents is critical for optimal binding to the enzyme's active site.

In a broader context of chiral drug action, studies on other heterocyclic compounds have shown that biological systems can exhibit high stereoselectivity. For example, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This high degree of selectivity was attributed to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system. mdpi.com While not a direct analogue, this principle underscores that the biological activity of chiral benzofuranones can be profoundly influenced by their specific enantiomeric form, which can affect not only target binding but also absorption and transport processes.

The isolation and characterization of individual enantiomers of a 2-benzofuran-1(3H)-one derivative have been successfully performed, allowing for the determination of their absolute configurations. nih.gov Such studies are fundamental to understanding how chirality impacts the antioxidant and other biological activities of these compounds. nih.gov

Rational Design Principles for Enhanced Biological Activity

The development of potent and selective 3-ethenyl-1,3-dihydro-2-benzofuran-1-one analogues increasingly relies on rational design principles. These strategies leverage existing knowledge of SAR and target structures to create novel molecules with improved therapeutic properties.

One prominent strategy is molecular hybridization . This approach involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new compound with enhanced efficacy, better selectivity, or the ability to overcome drug resistance. nih.govresearchgate.netatmiyauni.ac.in This principle was successfully applied in the design of benzofuran hybrids targeting cancer, where the benzofuran scaffold was linked to other moieties like piperidine or thiosemicarbazone to create dual inhibitors of enzymes such as PI3K and VEGFR-2. nih.govresearchgate.net

Structure-based drug design is another key principle, often initiated with computational methods like molecular docking. nih.gov By simulating how different analogues bind to a specific biological target, researchers can predict which modifications are likely to improve binding affinity and, consequently, biological activity. This approach was used to design a novel series of benzofuran derivatives as potential estrogen receptor (ERα) inhibitors for breast cancer therapy. nih.gov

The process of lead optimization involves systematically modifying a "lead compound" that already shows promising activity. Based on detailed SAR studies, functional groups are altered to enhance potency and selectivity. researchgate.netnih.gov For example, after identifying a benzofuran-3(2H)-one derivative as a promising agent against inflammatory bowel disease, further synthesis and testing of related analogues were conducted to refine the structure for improved therapeutic potential. researchgate.netnih.gov These rational approaches accelerate the discovery of new drug candidates by moving beyond random screening to a more targeted and informed design process.

Ligand-Target Interaction Analysis through Molecular Docking Studies

Molecular docking is a computational technique that plays a vital role in modern drug discovery by predicting the preferred orientation and binding affinity of a ligand (such as a benzofuranone analogue) when it interacts with a target molecule, typically a protein or enzyme. orientjchem.org This analysis provides crucial insights into the molecular basis of a compound's biological activity, guiding rational drug design efforts.

Docking studies have been extensively used to elucidate the interactions of benzofuranone derivatives with various biological targets. For instance, to understand the anticancer activity of novel benzofuran hybrids, docking simulations were performed against the enzymes PI3Kα and VEGFR-2. nih.gov These studies helped to visualize how the compounds fit into the enzyme's active site and identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Similarly, in the development of new therapeutics for inflammatory bowel disease, molecular docking was used to study the binding of benzofuran-thiazole hybrids to the matrix metalloproteinase (MMP-2) active site. atmiyauni.ac.in In another study focused on breast cancer, docking simulations of novel benzofuran derivatives with the estrogen receptor alpha (ERα) were conducted to guide the synthesis of potent inhibitors. nih.gov

These computational analyses are not only predictive but also explanatory. For example, when certain benzofuran derivatives were found to be potent inhibitors of butyrylcholinesterase (BChE), molecular docking and dynamic simulations were employed to clarify the specific interactions within the inhibitor-enzyme complex, providing a rationale for the observed activity and selectivity. mdpi.com

Table 2: Summary of Molecular Docking Studies on Benzofuranone Analogues

| Compound Class | Biological Target | Purpose of Study | Reference |

|---|---|---|---|

| Benzofuran hybrids | PI3Kα and VEGFR-2 | Investigate enzyme inhibition activity and binding interactions for anticancer effects. | nih.govresearchgate.net |

| Benzofuran-thiazole hybrids | 1HOV protein (MMP-2) | Study binding modes in the active site to guide the design of anticancer agents. | atmiyauni.ac.in |

| Novel benzofuran derivatives | Estrogen Receptor alpha (ERα) | Guide the design and synthesis of inhibitors for breast cancer. | nih.gov |

| 2-Arylbenzofuran derivatives | Butyrylcholinesterase (BChE) | Clarify inhibitor-enzyme complex interactions to explain inhibitory activity. | mdpi.com |

| Novel benzofuran derivatives | Target proteins (3EQM, 4HOE, 1XFF) | Explore the binding behavior of new compounds as potential antimicrobial agents. | orientjchem.org |

Analytical Methodologies for the Detection and Quantification of 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One in Research Matrices

Chromatographic Techniques: HPLC and GC-MS for Purity and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques widely employed for these purposes. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a non-destructive technique ideal for assessing the purity and quantifying the amount of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one in synthesized batches or formulation studies. A common approach involves reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Detection is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for quantification based on the analyte's absorbance at a specific wavelength. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC-DAD Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like phthalide (B148349) derivatives. oup.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it excellent for both quantification and structural confirmation. For analysis, the compound is vaporized and separated on a capillary column. The mass spectrometer then ionizes the eluted molecules, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. researchgate.net This technique is particularly effective for identifying and quantifying the compound in complex mixtures, such as extracts from natural products. nih.gov

Table 2: Representative GC-MS Parameters for Quantification

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-450 m/z |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical prerequisite for accurate and reproducible analysis. The primary goals are to isolate 3-ethenyl-1,3-dihydro-2-benzofuran-1-one from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. organomation.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate, dichloromethane).

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. This is a highly effective technique for cleaning up complex biological or environmental samples.

Filtration: Used to remove particulate matter from liquid samples before injection into a chromatographic system, preventing column clogging and system damage. organomation.com

In some cases, derivatization may be necessary to improve the analytical performance of the compound, particularly for GC-MS analysis. While many phthalides are sufficiently volatile for direct GC-MS analysis, more polar metabolites or related structures may exhibit poor peak shape or thermal instability. oup.comnih.gov Derivatization converts the analyte into a more volatile and thermally stable derivative. A common strategy for compounds with active hydrogens (e.g., hydroxylated metabolites) is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. However, for many phthalides, direct analysis without derivatization is often feasible and preferred to avoid extra procedural steps. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-HRMS) for Trace Analysis and Metabolite Identification

For trace-level quantification and the challenging task of metabolite identification, advanced hyphenated techniques are indispensable. These methods offer superior sensitivity, selectivity, and the ability to provide detailed structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for detecting and quantifying analytes at very low concentrations in complex biological matrices like plasma or urine. nih.gov The technique involves coupling an HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). After chromatographic separation, the analyte is ionized and the precursor ion corresponding to the parent molecule is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling trace-level quantification. youtube.com

High-Resolution Mass Spectrometry (HRMS): For metabolite identification, LC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the gold standard. ijpras.com These instruments provide highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.gov By comparing the accurate mass of a potential metabolite to the parent compound, the metabolic transformation (e.g., oxidation, hydroxylation, glucuronidation) can be deduced. Subsequent MS/MS analysis of the metabolite provides fragmentation data that helps to pinpoint the exact site of metabolic modification. nih.govnih.gov This untargeted or targeted approach is crucial in drug metabolism studies to identify all potential biotransformation products. nih.gov

Table 3: Potential Metabolic Biotransformations of 3-Ethenyl-1,3-dihydro-2-benzofuran-1-one and Corresponding Mass Shifts

| Metabolic Reaction | Chemical Change | Mass Shift (Da) |

| Oxidation | Addition of O | +15.9949 |

| Hydroxylation | Addition of O | +15.9949 |

| Epoxidation | Addition of O to ethenyl group | +15.9949 |

| Dihydroxylation | Addition of 2 OH groups | +33.9877 |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 |

| Sulfation | Addition of SO₃ | +79.9568 |

Emerging Research and Potential Applications of 3 Ethenyl 1,3 Dihydro 2 Benzofuran 1 One in Non Therapeutic Fields

Applications in Materials Science (e.g., Organic Electronics, Optoelectronics)

The vinyl functionality of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one presents intriguing possibilities for the development of novel polymers with applications in organic electronics and optoelectronics. The double bond can participate in various polymerization reactions, such as radical polymerization, to create polymers with unique structural and electronic properties.

While direct research on polymers derived exclusively from 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is limited, the broader class of vinyl-containing aromatic compounds is extensively studied for these applications. The incorporation of the phthalide (B148349) moiety into a polymer backbone could impart specific characteristics, such as altered solubility, thermal stability, and electronic behavior, due to the presence of the lactone ring and the aromatic system.

Table 1: Potential Polymer Properties and Applications

| Property | Potential Application |

|---|---|

| Tunable electronic properties | Organic field-effect transistors (OFETs) |

| Photoluminescence | Organic light-emitting diodes (OLEDs) |

| Charge transport capabilities | Organic photovoltaics (OPVs) |

Detailed research findings in this specific area are still in nascent stages. However, the foundational principles of polymer chemistry suggest that copolymers of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one with other monomers could lead to materials with tailored optoelectronic properties. The phthalide group's polarity and rigidity could influence intermolecular interactions and chain packing, which are critical factors in the performance of organic electronic devices. Further investigation is required to synthesize and characterize such polymers to fully understand their potential in this high-tech field.

Catalytic Applications in Organic Synthesis

The application of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one as a catalyst in organic synthesis is a largely unexplored area. However, the inherent chemical functionalities of the molecule suggest potential avenues for investigation. The vinyl group, in conjunction with the lactone, could potentially interact with transition metals or act as a dienophile in cycloaddition reactions, which are fundamental processes in organic synthesis.

While no direct catalytic activity of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one has been reported, its structural motifs are present in ligands used in transition metal catalysis. The development of chiral derivatives of this compound could lead to novel organocatalysts for asymmetric synthesis, a field of significant importance in the production of enantiomerically pure compounds.

Future research could focus on:

Ligand Development: Modification of the 3-ethenyl-1,3-dihydro-2-benzofuran-1-one structure to create novel ligands for transition metal catalysts.

Organocatalysis: Exploration of its potential as a scaffold for developing new classes of organocatalysts.

Reaction Media: Investigating its properties as a high-boiling, polar, and aprotic solvent or additive in certain catalytic reactions.

Role as a Chemical Intermediate in the Synthesis of Complex Molecules

The most significant and well-documented non-therapeutic application of 3-substituted phthalides, including 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, is their role as versatile intermediates in the synthesis of complex organic molecules. The reactivity of both the lactone and the vinyl group allows for a wide range of chemical transformations, making it a valuable starting material for constructing intricate molecular architectures.

The vinyl group is particularly useful as it can undergo a variety of reactions, including:

Cycloaddition Reactions: Acting as a dienophile in Diels-Alder reactions to form complex polycyclic systems.

Oxidative Cleavage: To yield a carboxylic acid or aldehyde, providing a handle for further functionalization.

Michael Additions: As a Michael acceptor, allowing for the formation of new carbon-carbon bonds.